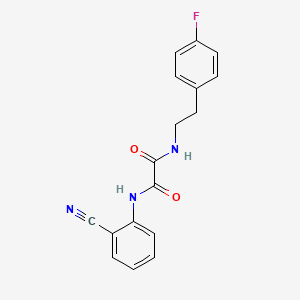
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a thiophene carboxamide derivative . The compound is part of a class of molecules that have been studied for their potential therapeutic uses .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring and a pyrazole ring, both of which are common structures in medicinal chemistry due to their versatile reactivity and pharmacological properties . The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical and agricultural industries. Research by Ergun et al. (2014) discusses the synthesis of a novel class of compounds starting from corresponding acid derivatives, involving intramolecular cyclization to form target fused ring systems. This process is significant for developing pharmaceuticals and materials science applications (Ergun et al., 2014).
Development of Influenza A Virus Inhibitors
A study by Yongshi et al. (2017) highlighted the synthesis and biological characterization of furan-carboxamide derivatives, including N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, as potent inhibitors of the influenza A H5N1 virus. The research demonstrated that specific substitutions on the heterocyclic moiety significantly influenced the anti-influenza activity, indicating potential therapeutic applications against lethal strains of influenza (Yongshi et al., 2017).
Supramolecular Chemistry and Crystal Packing
The compound also plays a role in supramolecular chemistry, particularly in understanding the effect of aromaticity on crystal packing. Research conducted by Rahmani et al. (2016) on related furan/thiophene carboxamide compounds showed how the heteroatom substitution from oxygen to sulfur in five-membered rings led to an increase in the effectiveness of π-based interactions, which is crucial for the development of new materials and understanding molecular interactions (Rahmani et al., 2016).
Antimicrobial and Antifungal Applications
Compounds in this category have been studied for their antimicrobial and antifungal properties. A study by Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, demonstrating significant antimicrobial activity. This research opens pathways for using such compounds in developing new antimicrobial agents (Hamed et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives , it is likely that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level. These could potentially include alterations in cellular signaling, gene expression, protein function, and cellular metabolism .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-15(14-4-3-8-21-14)12(2)19(18-11)7-6-17-16(20)13-5-9-22-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQCZQCKQIVXFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CSC=C2)C)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
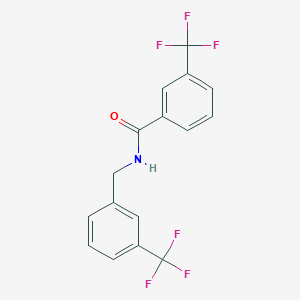

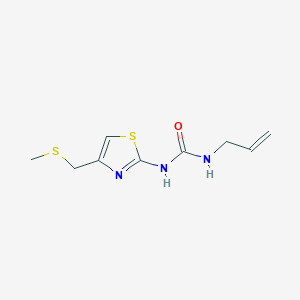
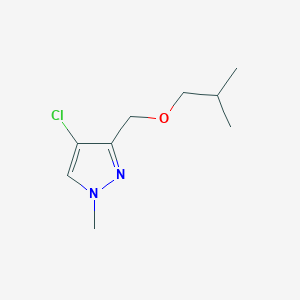

![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)

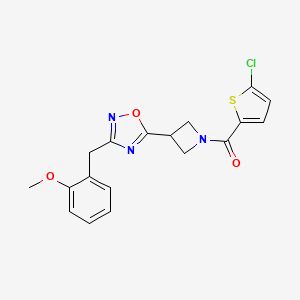
![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)


